REACTION_CXSMILES
|
[C:1](O)(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[C:13]([NH2:18])[CH:12]=1.[NH4+].[OH-]>>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]2[N:17]=[C:1]([C:2]3[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=3)[NH:18][C:13]=2[CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)(=O)O
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)N)N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added polylphosphoric acid (20 ml.)
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Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 200°
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 45 min
|
Duration
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45 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured onto ice
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solid was removed by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in isopropanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to a solid
|
Type
|
CUSTOM
|
Details
|
After recrystallization from EtOH-H2O, 4.5 g
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(N=C(N2)C2=CC=NC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 49.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |